O-delta-Aminooxybutylhydroxylamine

Overview

Description

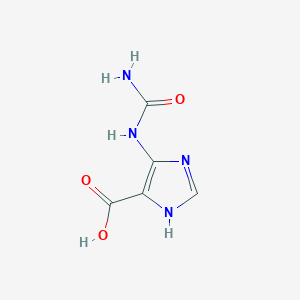

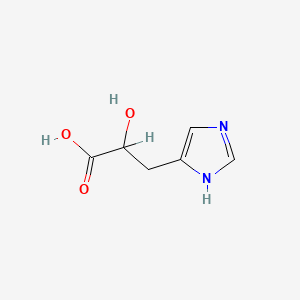

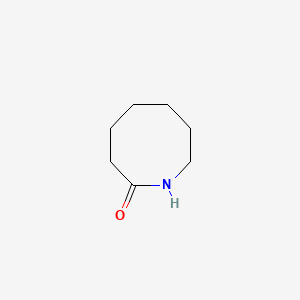

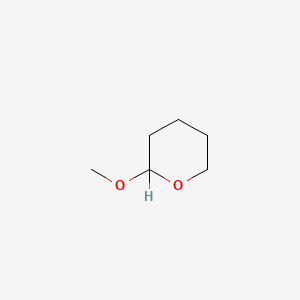

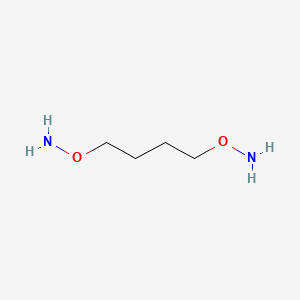

O-delta-Aminooxybutylhydroxylamine is a chemical compound with the molecular formula C4H12N2O2 . It has a molecular weight of 120.15 .

Molecular Structure Analysis

The molecular structure of O-delta-Aminooxybutylhydroxylamine consists of 4 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the search results.Chemical Reactions Analysis

One known reaction involving O-delta-Aminooxybutylhydroxylamine is with cytidylic acid. This reaction results in the formation of two compounds: 4-O-delta-aminooxybuthyloxyme of 6-O-delta-aminooxybuthoxyamino-5,6-dihydrouridine-5’-phosphate and 4-O-delta-aminooxybuthyloxyme of uridine-5’-phosphate .Physical And Chemical Properties Analysis

O-delta-Aminooxybutylhydroxylamine has a molecular weight of 120.15 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications

Reaction with Cytidylic Acid

O-delta-Aminooxybutylhydroxylamine reacts with cytidylic acid, resulting in the formation of compounds like 4-O-delta-aminooxybuthyloxyme of 6-O-delta-aminooxybuthoxyamino-5,6-dihydrouridine-5'-phosphate and 4-O-delta-aminooxybuthyloxyme of uridine-5'-phosphate. These products are isolated using gel-chromatography and characterized by UV- and PMR-spectroscopy and reactions with acetone (Petrenko & Spirin, 1982).

Inactivation and Mutagenesis of Lambda Phage

O-delta-Aminooxybutylhydroxylamine has been studied for its role in the inactivation and mutagenesis of lambda phage Cl 857 virR. It has been shown to cause phage inactivation in E. coli strains and is observed to be a more effective mutagen than O-methylhydroxylamine (Petrenko, Gusev, & Semenova, 1982).

GABA(A) Receptor Changes in Mice

Studies on mice lacking the delta subunit of the GABA(A) receptor have shown changes in other GABA(A) receptor subunits, including altered expression of alpha4 and gamma2 subunits in the forebrain. This suggests a role of O-delta-Aminooxybutylhydroxylamine in mediating tonic inhibition (Peng et al., 2002).

Ornithine Aminotransferase as a Potential Treatment Target

Ornithine-delta-aminotransferase has been suggested as a target for the treatment of hyperammonemias. It controls the L-ornithine level in tissues and has been studied for its potential therapeutic applications (Seiler, 2000).

N-O Linkage in Carbohydrates and Glycoconjugates

The use of hydroxylamine, including compounds like O-delta-Aminooxybutylhydroxylamine, has been explored in the development of glycoconjugates, highlighting its relevance in organic synthesis, glycobiology, and drug discovery (Chen & Xie, 2016).

properties

IUPAC Name |

O-(4-aminooxybutyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2/c5-7-3-1-2-4-8-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTPMAJGFRLLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCON)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216277 | |

| Record name | O-delta-Aminooxybutylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-delta-Aminooxybutylhydroxylamine | |

CAS RN |

66080-74-8 | |

| Record name | O-delta-Aminooxybutylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066080748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC205114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-delta-Aminooxybutylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.